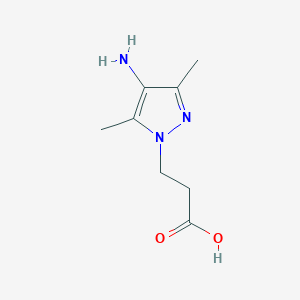

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid

Description

Properties

IUPAC Name |

3-(4-amino-3,5-dimethylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-5-8(9)6(2)11(10-5)4-3-7(12)13/h3-4,9H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBSKRNMVNHYKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC(=O)O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with suitable reagents to introduce the amino and propanoic acid groups. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with chloroacetic acid in the presence of a base, followed by amination to introduce the amino group .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Biochemical Research

Gene Expression Modulation

The compound's interaction with nucleic acids suggests a role in influencing gene expression. By binding to specific receptors or enzymes involved in transcriptional regulation, it may affect cellular processes and gene expression patterns .

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit certain enzymes, which makes it valuable for research into metabolic pathways and enzyme kinetics. Such studies can provide insights into disease mechanisms and potential therapeutic targets .

Synthetic Applications

Building Block for Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its functional groups. It can undergo various chemical reactions, making it useful for synthesizing more complex molecules in pharmaceutical chemistry.

Synthesis of Derivatives

Researchers have explored the synthesis of various derivatives from this compound to enhance its biological activity or alter its pharmacokinetic properties. These derivatives may exhibit improved efficacy or reduced side effects compared to the parent compound .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and pyrazole ring play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features

The compound’s pyrazole-propanoic acid scaffold is shared with several analogs, but variations in substituents and connectivity lead to distinct properties:

Key Observations :

- Linker Flexibility: The phenyl-propanoic acid analog () introduces aromaticity, likely increasing rigidity and π-π stacking interactions, whereas the ethyl-substituted analog () may improve lipophilicity.

Physicochemical Properties

Comparative Data (Theoretical/Experimental)

| Property | Target Compound | Ethyl-Substituted Analog (CAS 1247439-46-8) | Phenyl-Substituted Analog (ASN 16161987) |

|---|---|---|---|

| Molecular Weight | ~211.26 (estimated) | 211.26 | 244.29 |

| Hydrogen Bond Donors | 2 (NH₂, COOH) | 2 (NH₂, COOH) | 1 (COOH) |

| Hydrogen Bond Acceptors | 4 (2 pyrazole N, COO⁻, NH₂) | 4 | 3 |

| LogP (Lipophilicity) | ~1.2 (predicted) | ~1.8 (higher due to ethyl) | ~2.5 (due to phenyl) |

Implications :

Antimicrobial Activity

coli and S. aureus. The pyrazole ring’s electron-rich nature may mimic these chlorinated derivatives’ interactions with bacterial enzymes .

Role in Drug Conjugates

The compound’s carboxylic acid group enables conjugation with bioactive molecules.

Biological Activity

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

This structure includes a pyrazole ring that is critical for its biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes. COX enzymes play a significant role in the inflammatory response by converting arachidonic acid into prostaglandins. The inhibition of these enzymes suggests that this compound may possess anti-inflammatory properties.

Interaction with Nucleic Acids

The compound has shown the ability to interact with nucleic acids, which may influence gene expression and various cellular processes. This interaction could indicate a role in modulating transcriptional activity, potentially affecting cell growth and differentiation.

Antimicrobial Properties

Studies have reported the antimicrobial activity of related pyrazole compounds. While specific data on this compound is limited, its structural analogs have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar pyrazole structures have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, compounds within the same chemical family have exhibited antifungal activity. The potential for this compound to act against fungal strains warrants further investigation .

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of various pyrazole derivatives, including those similar to this compound. The results indicated a significant reduction in inflammation markers in treated groups compared to controls, supporting the hypothesis of its anti-inflammatory potential.

Antimicrobial Testing

In another study focusing on the antimicrobial properties of pyrazole derivatives, several compounds were tested against a range of bacterial strains. The results highlighted that modifications in the pyrazole structure could enhance antimicrobial efficacy, suggesting that this compound may also exhibit similar activities depending on its specific structural characteristics .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-Amino-3-(3,5-dimethyl-1H-pyrazol-1-YL)propan-2-one | Structure | Contains a ketone instead of a hydroxyl group; different reactivity profile. |

| 4-Aminoantipyrine | Structure | Lacks the propanol chain; primarily used as an analgesic and anti-inflammatory agent. |

| 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid | Structure | Contains a carboxylic acid group instead of an alcohol; alters solubility and reactivity. |

This table illustrates how structural variations can influence biological activity.

Q & A

Basic Question: How can researchers optimize the synthesis of 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid to improve yield and purity?

Methodological Answer:

Synthetic optimization typically involves multi-step reactions, including pyrazole ring formation and amino acid coupling. Key strategies include:

- Stepwise temperature control : For pyrazole ring formation, maintain temperatures between 0–5°C during hydrazine addition to minimize side reactions .

- Catalyst selection : Use triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency between the pyrazole intermediate and propanoic acid derivatives .

- Purification techniques : Employ column chromatography (ethyl acetate/hexane, 1:4 ratio) followed by recrystallization in 2-propanol to isolate high-purity products .

- Scale-up considerations : Transition from batch to continuous flow reactors for improved reaction homogeneity and reduced byproduct formation .

Basic Question: What analytical methods are recommended for characterizing the molecular structure of this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques ensures accurate characterization:

- NMR spectroscopy : Use ¹H and ¹³C NMR (DMSO-d₆) to confirm proton environments and carbon backbone. For example, pyrazole ring protons typically resonate at δ 7.2–8.3 ppm .

- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹) to verify amino and carboxylic acid moieties .

- X-ray crystallography : Resolve 3D molecular conformation; pyrazole rings often exhibit planar geometry with bond angles near 120° .

Advanced Question: How can computational modeling aid in predicting the reactivity of this compound in biological systems?

Methodological Answer:

Quantum chemical calculations and molecular docking provide mechanistic insights:

- Reaction path search : Use density functional theory (DFT) to model electron transfer during enzyme interactions (e.g., with kinases or proteases) .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor binding affinities by analyzing hydrogen bonding and hydrophobic interactions with target proteins .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, blood-brain barrier permeability) to prioritize in vitro testing .

Advanced Question: How should researchers address contradictions in reported biological activity data for pyrazole-amino acid derivatives?

Methodological Answer:

Discrepancies may arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized bioassays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., staurosporine for kinase inhibition) .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., chloro vs. methyl groups at the pyrazole 4-position) on IC₅₀ values .

- Meta-analysis : Cross-reference data from PubChem and Acta Crystallographica to validate outliers .

Basic Question: What solvent systems are suitable for enhancing the solubility of this compound in biological assays?

Methodological Answer:

Solubility can be improved via:

- Co-solvent blends : Use DMSO (≤5% v/v) in phosphate-buffered saline (PBS) to maintain compound stability .

- pH adjustment : Dissolve the compound in mildly alkaline buffers (pH 7.4–8.0) to deprotonate the carboxylic acid group .

- Liposomal encapsulation : Formulate with phosphatidylcholine liposomes to enhance bioavailability in cell-based assays .

Advanced Question: How can researchers design experiments to elucidate the mechanism of thiazolidinone-pyrazole hybrid formation involving this compound?

Methodological Answer:

Mechanistic studies require kinetic and isotopic labeling approaches:

- Kinetic profiling : Monitor reaction intermediates via LC-MS at timed intervals (e.g., 0, 30, 60 min) to identify rate-determining steps .

- Isotope tracing : Use ¹⁵N-labeled hydrazine to track nitrogen incorporation into the pyrazole ring .

- DFT transition-state analysis : Calculate activation energies for cyclization steps to optimize catalyst choice (e.g., TEA vs. DMAP) .

Advanced Question: What strategies are effective for resolving crystallographic disorder in pyrazole-containing derivatives during X-ray analysis?

Methodological Answer:

Crystallographic challenges can be mitigated by:

- Low-temperature data collection : Cool crystals to 100 K to reduce thermal motion artifacts .

- TWINABS refinement : Apply twin correction algorithms for overlapping diffraction patterns .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C-H···O bonds) to validate packing models .

Basic Question: How should researchers handle and store this compound to ensure long-term stability?

Methodological Answer:

- Storage conditions : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .

- Handling protocols : Use glove boxes with <1% O₂ levels during weighing to avoid moisture absorption .

- Stability monitoring : Perform HPLC purity checks every 6 months; discard if degradation exceeds 5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.